molecular formula C11H16N4O2 B1216222 Isbufylline CAS No. 90162-60-0

Isbufylline

カタログ番号 B1216222
CAS番号: 90162-60-0
分子量: 236.27 g/mol
InChIキー: WHUWQSQEVISUMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Isbufylline, chemically known as 1,3-Dimethyl-7-isobutylxanthine, was synthesized as a new xanthine derivative aimed at improving upon the therapeutic profiles of existing compounds like theophylline. Its synthesis was geared towards enhancing antibronchospastic efficacy while minimizing central nervous system excitatory effects, a common side effect of related xanthine derivatives (Agostini et al., 1990).

Molecular Structure Analysis

The molecular structure of Isbufylline has been characterized through various spectroscopic techniques, including NMR, MS, IR, and UV, as well as X-ray crystallography. These analyses provided detailed insights into the compound's molecular configuration, confirming its unique structure as a xanthine derivative with a substituent that imparts its distinct pharmacological profile (Agostini et al., 1990).

Chemical Reactions and Properties

Isbufylline's chemical properties have been explored through its reactions and interaction with various biological targets. It exhibits remarkable antibronchospastic properties, significantly more effective than theophylline in antagonizing bronchospasms elicited by various spasmogens. Its reduced neuroexcitatory action is probably related to the poor affinity of Isbufylline, as compared to theophylline, to A1 purinoceptor (Manzini et al., 1990).

Physical Properties Analysis

The physico-chemical properties of Isbufylline have been extensively studied, revealing its solubilities, partition coefficient, melting point, and stability profiles. These properties are crucial for the compound's formulation and stability in pharmaceutical applications. Isbufylline's solubility and partitioning behavior are particularly important for its pharmacokinetics and bioavailability (Agostini et al., 1990).

Chemical Properties Analysis

Isbufylline's chemical stability and reactivity have been assessed in the context of its pharmaceutical applications, including its metabolism in humans and its interaction with biological systems. The compound undergoes biotransformation and is excreted primarily in the form of metabolites, indicating its metabolic pathways and the enzymatic interactions involved in its biotransformation (Agostini et al., 1994).

科学的研究の応用

1. Anti-Bronchospastic Properties

Isbufylline, a xanthine derivative, has shown significant antibronchospastic properties. In studies involving guinea pigs, Isbufylline demonstrated a more pronounced relaxant activity on bronchial contractions compared to theophylline. This was evident in both in vitro and in vivo models, showcasing its effectiveness against bronchospasms induced by various spasmogens like capsaicin, arachidonic acid, and antigen stimulation. Notably, Isbufylline's reduced neuroexcitatory action, as compared to theophylline, is linked to its lesser affinity to A1 purinoceptors. This aspect suggests a potential for Isbufylline in clinical settings with enhanced anti-asthma effects coupled with a lower incidence of central and cardiovascular adverse effects (Manzini et al., 1990).

2. Inhibition of Airway Hyperresponsiveness and Inflammation

Isbufylline's actions extend to inhibiting airway hyperresponsiveness and inflammation. Experimental models in guinea pigs revealed that Isbufylline could inhibit eosinophil infiltration in bronchoalveolar lavage fluid, a marker of airway inflammation. This was evident in cases of platelet-activating factor and antigen-induced eosinophil recruitment. Moreover, Isbufylline significantly inhibited capsaicin-induced protein extravasation into bronchoalveolar lavage fluid, indicating its anti-inflammatory potential in airway diseases. These findings underscore Isbufylline's utility not only as a bronchodilator but also in exerting significant anti-inflammatory actions in airways (Manzini et al., 1993).

3. Physico-Chemical Properties and Stability

The physico-chemical properties of Isbufylline, including elemental analysis, spectral data, solubility, partition coefficient, and melting point, have been thoroughly investigated. These properties are crucial for understanding the drug's stability and behavior in pharmaceutical formulations. For instance, a study demonstrated that Isbufylline exhibits excellent stability in tablet form, an essential factor for its practical use as a medication (Agostini et al., 1990).

4. Pharmacokinetics and Metabolism

The pharmacokinetic profile of Isbufylline has been assessed in various animal models, including rabbits. These studies provide insights into the drug's absorption, distribution, metabolism, and excretion, essential for determining its therapeutic efficacy and safety. For example, the bioavailability of Isbufylline after oral administration was investigated, highlighting its rapid absorption and elimination, which are critical factors in drug dosing and effectiveness (Celardo et al., 2010).

特性

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUWQSQEVISUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046767
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Isbufylline

CAS RN

90162-60-0
Record name Isbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90162-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbufylline
Reactant of Route 2
Reactant of Route 2
Isbufylline
Reactant of Route 3
Reactant of Route 3
Isbufylline
Reactant of Route 4
Reactant of Route 4
Isbufylline
Reactant of Route 5
Reactant of Route 5
Isbufylline
Reactant of Route 6
Reactant of Route 6
Isbufylline

Citations

For This Compound
79
Citations
S Manzini, F Perretti, L Abelli, S Evangelista… - European journal of …, 1993 - Elsevier
… The pharmacological actions of the new xanthine, isbufylline, … in the guinea pig, isbufylline inhibited platelet activating factor (… In addition, this dose of isbufylline also inhibited capsaicin-…
Number of citations: 25 www.sciencedirect.com
S Meini, L Ballati, S Evangelista, S Manzini - Pulmonary Pharmacology, 1993 - Elsevier
Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a new xanthine derivative claimed to possess remarkable antibronchospastic properties coupled to reduced pro-convulsive side-effects. …
Number of citations: 25 www.sciencedirect.com
A Triolo, O Agostini, F Bonelli - Biological mass spectrometry, 1994 - Wiley Online Library
Abstract Analysis of urinary metabolites of isbufylline (1,3‐dimethyl‐7‐(2‐methylpropyl)xanthine) in healthy male volunteers after oral administration of a single dose of 320 mg was …
Number of citations: 4 onlinelibrary.wiley.com
A Celardo, G Dell'elba, M Bonati - European journal of drug metabolism …, 1992 - Springer
… However, since theophylline solution was not studied, no comparison can be made with our data on isbufylline bioavailability. The mean area under unbound plasma isbufylline-time …
Number of citations: 1 link.springer.com
S Manzini, S Meini, A Giachetti, L Beani… - Arzneimittel …, 1990 - europepmc.org
… poor affinity of isbufylline, as compared to theophylline, to A1 purinoceptor. Indeed, isbufylline is … In normotensive and hypertensive rats oral administration of isbufylline resulted in small …
Number of citations: 13 europepmc.org
A Celardo, G Dell'Elba, R Frassanito… - … of Chromatography B …, 1991 - Elsevier
A sensitive high-performance liquid chromatographic assay for isbufylline and its major metabolites in rabbit blood and urine is described. After extraction, samples were eluted by a …
Number of citations: 4 www.sciencedirect.com
O Agostini, G Bonacchi, P Dapporto, P Paoli… - Arzneimittel …, 1990 - europepmc.org
Physico-chemical properties, ie elemental analysis, spectra (NMR, MS, IR, UV), X-ray crystal structure, solubilities, partition coefficient, melting point, HPLC, GC, and data about purity …
Number of citations: 5 europepmc.org
O Agostini, G Bonacchi, G Coppini, E Toja… - Drug metabolism and …, 1994 - ASPET
… Isbufylline metabolism after oral administration to humans was studied. The main … isbufylline in the urine, indicated biotransformation and renal excretion as the main routes of isbufylline …
Number of citations: 2 dmd.aspetjournals.org
O Agostini, M Valleri, B Romoli, M Fedi… - Drug development and …, 1991 - Taylor & Francis
… Isbufylline is a new antibronchospastic drug. A rapid and simple gas chromatographic assay of Isbufylline in tablet matrices has been developed for stability purposes. Isbufylline was …
Number of citations: 2 www.tandfonline.com
C Cutrufo, L Bortot, A Giachetti, S Manzini - European journal of …, 1992 - Elsevier
… ) and two new (enprofylline and isbufylline) xanthines. In rats … When isbufylline-pretreated rats were challenged with … No enprofylline- or isbufylline-treated rats developed seizures or …
Number of citations: 54 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。